molecular formula C6H5Cl2NO2S B569884 5-Chloro-6-methylpyridine-2-sulfonyl Chloride CAS No. 1279213-03-4

5-Chloro-6-methylpyridine-2-sulfonyl Chloride

Cat. No.: B569884
CAS No.: 1279213-03-4
M. Wt: 226.071
InChI Key: LQWMAVRNJCDLRU-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. It is a derivative of 6-Chloro-2-methyl-3-nitropyridine, which is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More detailed information about its synthesis can be found in related peer-reviewed papers and technical documents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5Cl2NO2S . The molecular weight of this compound is 226.0804 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More information about its chemical reactions can be found in related scientific literature .


Physical and Chemical Properties Analysis

This compound has a boiling point of 300.1±42.0 °C and a density of 1.532±0.06 g/cm3 . It also has a pKa value of -6.70±0.29 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-6-methylpyridine-2-sulfonyl chloride is a compound that finds applications in various synthesis and chemical reaction studies. For instance, it has been involved in the preparation of 2-chloro-5-methylpyridine through different chlorination methods, highlighting its utility in generating pyridine derivatives which are crucial in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Moreover, it serves as a reactant in the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, showcasing its versatility in chemical transformations and its role in synthesizing a wide array of chemical entities for further applications in materials science, medicinal chemistry, and other fields (C. A. Obafemi, 1982).

Antitumor Activity

The compound is also a key intermediate in the synthesis of complex molecules with biological activities. An example includes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a molecule with potent antitumor properties, demonstrating the compound's importance in the development of new therapeutic agents (E. Grivsky et al., 1980).

Catalytic Processes

Additionally, this compound is involved in catalytic processes, such as the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. This process exemplifies its application in achieving regioselective modification of molecules, which is critical for the development of compounds with specific properties for use in various industries, including pharmaceuticals, agrochemicals, and materials science (O. Saidi et al., 2011).

Industrial Applications

In industrial contexts, the compound's derivatives are significant for the separation and purification processes of important intermediates in the manufacture of medicines and pesticides. Techniques like extraction, distillation, and column chromatography utilize such intermediates, demonstrating the compound's critical role in ensuring the quality and purity of final products (Su Li, 2005).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-6-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWMAVRNJCDLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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